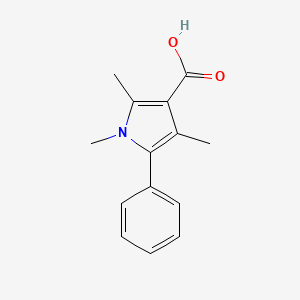
1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 724744-88-1 . It has a molecular weight of 229.28 .
Chemical Reactions Analysis
While specific chemical reactions involving “1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid” are not found in the searched resources, pyrrole compounds are generally involved in various chemical reactions .Applications De Recherche Scientifique
Anticancer Potentials of Cinnamic Acid Derivatives
Cinnamic acid derivatives, due to their phenolic structure and chemical reactivity, have been extensively studied in medicinal research for their anticancer potentials. The versatility of the cinnamic acid structure allows for a wide range of synthetic modifications leading to compounds with significant antitumor efficacy. This review underscores the importance of such derivatives in anticancer research, providing a comprehensive overview of their synthesis and biological evaluation (De, Baltas, & Bedos-Belval, 2011).
Carboxylic Acids in Biocatalyst Inhibition
Carboxylic acids are recognized for their role as microbial inhibitors in fermentative production, highlighting their significance in the study of microbial resistance and metabolic engineering. This review discusses their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae, offering insights into the metabolic pathways affected and potential strategies to enhance microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The review on solvent developments for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams emphasizes the relevance of carboxylic acids in industrial separation processes. It discusses various solvent systems, including ionic liquids and traditional amines, shedding light on their efficiencies and challenges in the recovery of carboxylic acids, which is crucial for the production of bio-based plastics (Sprakel & Schuur, 2019).
Biological Activity of Natural Carboxylic Acids
This review explores the structure-related antioxidant, antimicrobial, and cytotoxic activities of selected natural carboxylic acids. By analyzing structural differences, such as the number of hydroxyl groups and conjugated bonds, the study provides valuable insights into how these structural elements influence the bioactivity of carboxylic acids, which could guide future drug design and synthesis (Godlewska-Żyłkiewicz et al., 2020).
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid, a widely studied phenolic compound, demonstrates a range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. This review highlights the pharmacological significance of chlorogenic acid, suggesting its potential in treating various disorders, which underscores the importance of phenolic carboxylic acids in medicinal chemistry and therapy (Naveed et al., 2018).
Propriétés
IUPAC Name |
1,2,4-trimethyl-5-phenylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-12(14(16)17)10(2)15(3)13(9)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTRJGNNOUVCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)O)C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

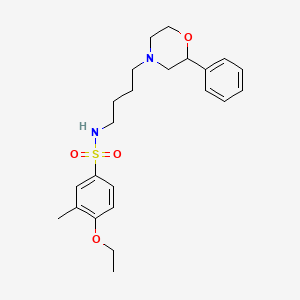
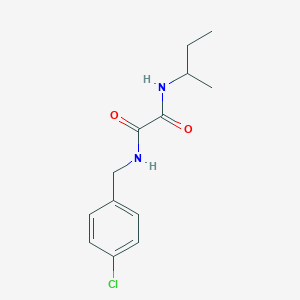
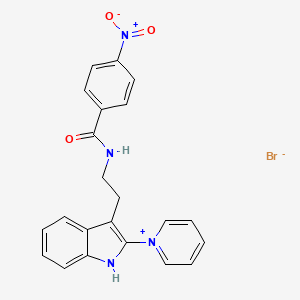
![Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2583792.png)


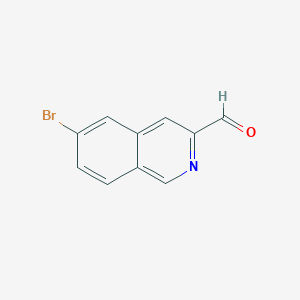
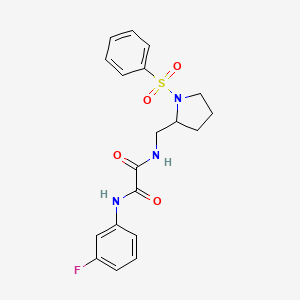
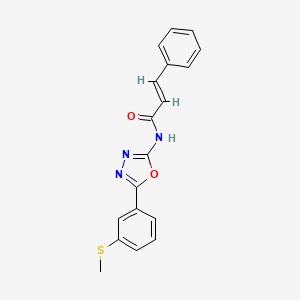
![(1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride](/img/structure/B2583805.png)
![2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B2583806.png)
![2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583807.png)
![2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol](/img/structure/B2583808.png)
